Product packaging for Benzoic acid, 4-formyl-2-iodo-(Cat. No.:CAS No. 1289063-24-6)

Benzoic acid, 4-formyl-2-iodo-

Cat. No.: B12081982
CAS No.: 1289063-24-6
M. Wt: 276.03 g/mol
InChI Key: ZEWOKEHPPSECGA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-formyl-2-iodo- is a useful research compound. Its molecular formula is C8H5IO3 and its molecular weight is 276.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 4-formyl-2-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-formyl-2-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IO3 B12081982 Benzoic acid, 4-formyl-2-iodo- CAS No. 1289063-24-6

Properties

CAS No.

1289063-24-6

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

IUPAC Name

4-formyl-2-iodobenzoic acid

InChI

InChI=1S/C8H5IO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12)

InChI Key

ZEWOKEHPPSECGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)I)C(=O)O

Origin of Product

United States

Acyl Chloride and Carboxylate Route:

This is a highly reliable and common method for preparing anhydrides. youtube.com The process involves two steps:

Step 1: Conversion of Benzoic acid, 4-formyl-2-iodo- to 4-formyl-2-iodobenzoyl chloride, as described above.

Step 2: Reaction of the newly formed 4-formyl-2-iodobenzoyl chloride with a carboxylate salt of the starting acid. This salt is easily prepared by treating Benzoic acid, 4-formyl-2-iodo- with a base, such as sodium hydroxide (B78521) or pyridine. youtube.com

The nucleophilic carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the symmetric bis(4-formyl-2-iodobenzoic) anhydride. This method avoids the harsh conditions sometimes required for direct dehydration. thieme-connect.de

Direct Dehydration:

Symmetrical anhydrides can also be formed by the direct removal of a water molecule from two equivalents of the carboxylic acid. youtube.com This typically requires a powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅), or heating to high temperatures. thieme-connect.de While synthetically straightforward, this method can be less suitable for molecules with sensitive functional groups.

The formation of cyclic anhydrides is particularly favorable for dicarboxylic acids that can form five- or six-membered rings. youtube.comlibretexts.org For an aromatic monocarboxylic acid like Benzoic acid, 4-formyl-2-iodo-, this route exclusively produces the intermolecular symmetric anhydride.

PropertyReactant: Benzoic acid, 4-formyl-2-iodo-Product: bis(4-formyl-2-iodobenzoic) anhydride
Chemical Structure Benzoic acid, 4-formyl-2-iodo-bis(4-formyl-2-iodobenzoic) anhydride
IUPAC Name Benzoic acid, 4-formyl-2-iodo-bis(4-formyl-2-iodobenzoic) anhydride
Molecular Formula C₈H₅IO₃C₁₆H₈I₂O₅
Molecular Weight 276.03 g/mol 534.04 g/mol

Reactivity and Advanced Chemical Transformations of Benzoic Acid, 4 Formyl 2 Iodo

Reactivity Governed by the Iodine Substituent

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it a versatile handle for a variety of chemical transformations. This reactivity is particularly pronounced in transition metal-catalyzed cross-coupling reactions.

Facilitation of Oxidative Addition in Transition Metal-Catalyzed Cross-Coupling Reactions

A crucial step in many transition metal-catalyzed cross-coupling reactions is oxidative addition. wikipedia.org This process involves the insertion of a low-valent transition metal, typically palladium(0) or nickel(0), into the carbon-iodine bond of the aryl iodide. This reaction increases the oxidation state and coordination number of the metal center. wikipedia.orgtaylorandfrancis.com The presence of the electron-withdrawing formyl and carboxyl groups on the benzene (B151609) ring can influence the electron density at the carbon atom bearing the iodine, potentially affecting the rate of oxidative addition.

The general mechanism involves the transition metal complex adding to the aryl iodide, cleaving the C-I bond and forming a new organometallic complex. umb.edumugberiagangadharmahavidyalaya.ac.in This step is often the rate-determining step in the catalytic cycle. The reactivity of aryl halides in oxidative addition follows the order I > Br > Cl > F, making 4-formyl-2-iodobenzoic acid a highly suitable substrate for these reactions.

Suzuki–Miyaura Cross-Coupling Reactions Involving 2-Iodoaryl Aldehyde Components

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov Benzoic acid, 4-formyl-2-iodo- serves as an excellent electrophilic partner in this reaction due to the high reactivity of the carbon-iodine bond.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the 4-formyl-2-iodobenzoic acid. youtube.com

Transmetalation: The organoboron reagent transfers its organic group to the palladium complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This reaction is widely used to synthesize biaryl compounds and other complex organic molecules. yonedalabs.com The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a valuable tool in organic synthesis. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions
ElectrophileNucleophileCatalystBaseSolventProduct
Aryl IodideArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterBiaryl
Vinyl IodideVinylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneDiene
Aryl BromideAlkylboronic acidPd(OAc)₂/SPhosK₃PO₄THFAlkylarene

Potential in Sonogashira-Type Coupling for Alkynylated Derivatives

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The high reactivity of the C-I bond in 4-formyl-2-iodobenzoic acid makes it a prime candidate for this transformation, enabling the synthesis of various alkynylated derivatives.

The proposed mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgyoutube.com The palladium catalyst undergoes oxidative addition with the aryl iodide. youtube.com Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide species. youtube.com Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final product and regenerates the catalysts. libretexts.org Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org

Exploration of Other Cross-Coupling Methodologies (e.g., Heck, Negishi)

Beyond Suzuki-Miyaura and Sonogashira couplings, the iodine substituent in 4-formyl-2-iodobenzoic acid allows for its participation in other important cross-coupling reactions.

Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnobelprize.org The high reactivity of the C-I bond makes 4-formyl-2-iodobenzoic acid a suitable substrate for Heck reactions. researchgate.net

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nobelprize.orgorganic-chemistry.org The versatility of organozinc reagents allows for the formation of a wide range of carbon-carbon bonds. organic-chemistry.org

Involvement in Hypervalent Iodine Chemistry and Reagent Formation

The iodine atom in 4-formyl-2-iodobenzoic acid can be oxidized to higher oxidation states (+3 or +5), leading to the formation of hypervalent iodine reagents. wikipedia.org These reagents are valuable in organic synthesis as they are non-toxic, environmentally benign, and capable of mediating a wide range of transformations under mild conditions. nih.gov

The reactivity of hypervalent iodine reagents is similar in many respects to that of transition metals, with reactions often discussed in terms of oxidative addition, ligand exchange, and reductive elimination. e-bookshelf.de For instance, 2-iodobenzoic acid can be oxidized to produce 2-iodoxybenzoic acid (IBX), a versatile oxidizing agent. wikipedia.orgnih.gov While specific studies on the hypervalent iodine chemistry of 4-formyl-2-iodobenzoic acid are not detailed, the underlying principles suggest its potential for conversion into novel and useful hypervalent iodine reagents.

Table 2: Common Hypervalent Iodine Reagents
Reagent NameCommon AbbreviationIodine Oxidation StateTypical Applications
(Diacetoxyiodo)benzeneDIB, PIDA+3Oxidizing agent, acetoxylation
[Bis(trifluoroacetoxy)iodo]benzeneBTI, PIFA+3Oxidizing agent, trifluoroacetoxylation
2-Iodoxybenzoic acidIBX+5Oxidation of alcohols
Dess-Martin periodinaneDMP+5Oxidation of alcohols

Reactivity of the Formyl Group

The formyl group (-CHO) is a versatile functional group that can undergo a wide variety of chemical transformations. In the context of 4-formyl-2-iodobenzoic acid, the formyl group's reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Formylation reactions are chemical processes where a formyl group is introduced into a compound. wikipedia.org In the case of 4-formyl-2,6-disubstituted phenols, reactions with alkyl halides can lead to substitution of the para-formyl group. kirj.ee The reactivity of the formyl group in 4-formyl-2-iodobenzoic acid can be exploited in various organic syntheses, including nucleophilic addition reactions, oxidations to the corresponding carboxylic acid, and reductions to a hydroxymethyl group.

Studies on related compounds, such as 4-formyl-2-nitrophenyl benzoates, provide insight into the structural and electronic properties that influence the reactivity of the formyl group. nih.govresearchgate.netnih.gov The interplay between the formyl group and the iodine substituent allows for sequential or tandem reactions, providing a powerful strategy for the synthesis of complex molecules.

Selective Oxidation to Carboxylic Acid

The formyl group of Benzoic acid, 4-formyl-2-iodo- can be selectively oxidized to a second carboxylic acid group, yielding 2-iodo-1,4-benzenedicarboxylic acid. This transformation is a crucial step in the synthesis of various materials and pharmaceutical intermediates. The choice of oxidizing agent is critical to avoid unwanted side reactions, such as the oxidation of the iodide substituent.

Commonly employed oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) under basic conditions, followed by acidic workup. Another effective reagent is 2-iodylbenzoic acid (IBX), which is known for its mild and selective oxidation of aldehydes to carboxylic acids. orientjchem.orgnih.govwikipedia.org The reaction with IBX is often performed in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO4)Basic (e.g., NaOH), then acidic workup2-Iodo-1,4-benzenedicarboxylic acid
2-Iodylbenzoic Acid (IBX)DMSO, elevated temperature2-Iodo-1,4-benzenedicarboxylic acid

The resulting dicarboxylic acid is a valuable building block for the synthesis of metal-organic frameworks (MOFs) and specialty polymers.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents. libretexts.orglumenlearning.com These reactions lead to the formation of secondary alcohols, expanding the molecular complexity of the starting material.

Grignard Reagents: The addition of a Grignard reagent (R-MgX) to the aldehyde functionality results in the formation of a secondary alcohol after an acidic workup. youtube.commasterorganicchemistry.com The reaction must be carried out under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. lumenlearning.com

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents (R-Li) are potent nucleophiles that readily add to aldehydes. wikipedia.orgmasterorganicchemistry.comyoutube.com They are generally more reactive than their Grignard counterparts. saskoer.ca The reaction proceeds through a nucleophilic addition to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol. masterorganicchemistry.com

It is important to note that both Grignard and organolithium reagents are strong bases and can react with the acidic proton of the carboxylic acid group. libretexts.org To circumvent this, the carboxylic acid is often protected as an ester prior to the addition reaction.

Reagent TypeGeneral FormulaProduct (after workup)Key Considerations
Grignard ReagentR-MgXSecondary AlcoholAnhydrous conditions are essential.
Organolithium ReagentR-LiSecondary AlcoholGenerally more reactive than Grignard reagents.

Condensation Reactions for Imine and Enamine Formation

The formyl group readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. chemistrysteps.comyoutube.com These reactions are typically catalyzed by a mild acid. chemistrysteps.com

Imine Formation: The reaction with a primary amine (R-NH2) proceeds through a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond of the imine. chemistrysteps.comorganic-chemistry.org

Enamine Formation: When reacted with a secondary amine (R2NH), the initially formed iminium ion cannot be neutralized by deprotonation at the nitrogen. makingmolecules.commasterorganicchemistry.com Instead, a proton is removed from the adjacent carbon atom, leading to the formation of an enamine, which contains a C=C-N linkage. makingmolecules.commasterorganicchemistry.com Enamines are valuable synthetic intermediates, serving as nucleophiles in various carbon-carbon bond-forming reactions. makingmolecules.com

Amine TypeProductKey Intermediate
Primary Amine (R-NH2)Imine (Schiff Base)Iminium ion (deprotonation at N)
Secondary Amine (R2NH)EnamineIminium ion (deprotonation at α-carbon)

Participation in Multicomponent Cyclizations for Complex Heterocycles

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules in a single step from three or more starting materials. researchgate.netrsc.org Benzoic acid, 4-formyl-2-iodo- is an excellent substrate for MCRs due to its multiple reactive sites. These reactions offer an efficient pathway to a diverse range of heterocyclic structures. shodhsagar.comnih.gov

For example, it can participate in reactions like the Ugi or Passerini reactions, where the aldehyde and carboxylic acid functionalities can react with an amine and an isocyanide to generate complex acyclic intermediates. These intermediates can then undergo subsequent intramolecular cyclization, often facilitated by the presence of the iodo group which can participate in transition-metal-catalyzed cross-coupling reactions, to form polyheterocyclic systems. shodhsagar.combeilstein-journals.org The ability to combine multiple bond-forming events in a single operation makes MCRs a highly atom-economical and efficient strategy for the synthesis of complex molecules. researchgate.net

Transformations of the Carboxylic Acid Moiety

Esterification and Amidation Reactions

The carboxylic acid group of Benzoic acid, 4-formyl-2-iodo- can be readily converted into esters and amides, which are important functional groups in many biologically active molecules and materials.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comyoutube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in excess or water is removed as it is formed. organic-chemistry.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. More commonly, the carboxylic acid is first activated by converting it into a more reactive derivative, such as an acid chloride or by using a coupling reagent. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond under mild conditions.

ReactionReagentsProduct
Esterification (Fischer)Alcohol, Acid Catalyst (e.g., H2SO4)Ester
AmidationAmine, Coupling Reagent (e.g., DCC, EDC)Amide

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from an aromatic ring is generally a difficult process. However, the presence of certain substituents can facilitate this reaction. For substituted benzoic acids, decarboxylation can sometimes be achieved under harsh conditions, such as high temperatures or in the presence of strong acids or bases. researchgate.net The stability of benzoic acid itself to decarboxylation is high. researchgate.net

In some cases, the decarboxylation of substituted benzoic acids can be influenced by the pH of the solution. researchgate.net For Benzoic acid, 4-formyl-2-iodo-, direct decarboxylation is not a common transformation under standard laboratory conditions. However, derivatization of the carboxylic acid, for instance, into a Barton ester, followed by radical-induced decarboxylation could be a potential pathway to introduce other functional groups at that position.

Anhydride and Acyl Halide Formation

The carboxylic acid group of Benzoic acid, 4-formyl-2-iodo- is a versatile functional group that can be converted into more reactive derivatives, such as acyl halides and anhydrides. These transformations are fundamental in organic synthesis, enabling the formation of esters, amides, and other carbonyl compounds through nucleophilic acyl substitution.

Acyl Halide Formation

The conversion of Benzoic acid, 4-formyl-2-iodo- into its corresponding acyl halide, specifically the acyl chloride, is a key step for enhancing its electrophilicity. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction with Thionyl Chloride:

Treatment of Benzoic acid, 4-formyl-2-iodo- with thionyl chloride is an effective method for the synthesis of 4-formyl-2-iodobenzoyl chloride. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com

The general mechanism involves the initial attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of HCl to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an addition-elimination sequence, which results in the formation of the acyl chloride and the release of SO₂. masterorganicchemistry.com

Detailed Research Findings:

While specific kinetic studies on 4-formyl-2-iodobenzoic acid are not extensively documented, the conversion of carboxylic acids to acyl chlorides using thionyl chloride is a well-established and highly efficient synthetic protocol. masterorganicchemistry.com The reaction is often performed in an inert solvent or with an excess of thionyl chloride serving as the solvent. The presence of the electron-withdrawing iodo and formyl groups on the benzene ring can influence the reactivity of the carboxylic acid, but does not prevent this standard transformation. Acyl halides like 4-iodobenzoyl chloride are recognized as valuable intermediates in various synthetic applications, including the preparation of pyrroles and as modifying agents for polymers. sigmaaldrich.com

PropertyReactant: Benzoic acid, 4-formyl-2-iodo-Product: 4-formyl-2-iodobenzoyl chloride
Chemical Structure Benzoic acid, 4-formyl-2-iodo-4-formyl-2-iodobenzoyl chloride
IUPAC Name Benzoic acid, 4-formyl-2-iodo-4-formyl-2-iodobenzoyl chloride
Molecular Formula C₈H₅IO₃C₈H₄ClIO₂
Molecular Weight 276.03 g/mol 294.47 g/mol

Anhydride Formation

Symmetrical acid anhydrides can be synthesized from Benzoic acid, 4-formyl-2-iodo- through two primary routes: the reaction of its acyl chloride derivative with a carboxylate salt or the direct dehydration of the carboxylic acid.

Structural Characterization and Spectroscopic Elucidation

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. mdpi.comnih.gov A thorough search of publicly available scientific literature and crystallographic databases did not yield a solved single-crystal structure for Benzoic acid, 4-formyl-2-iodo-. Consequently, definitive experimental data on its solid-state molecular conformation, such as unit cell parameters and specific atomic coordinates, are not available at this time. Such a study would be invaluable for understanding the steric and electronic effects of the iodo and formyl substituents on the geometry of the benzoic acid backbone.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

The solid-state packing of substituted benzoic acids is often governed by a combination of strong and weak intermolecular interactions. researchgate.netmdpi.com For Benzoic acid, 4-formyl-2-iodo-, several key interactions are anticipated to dictate its crystal lattice structure.

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is highly probable that molecules of 4-formyl-2-iodobenzoic acid would form the classic hydrogen-bonded carboxylic acid dimers, a common and highly stable supramolecular synthon observed in the vast majority of benzoic acid derivatives. researchgate.net

Halogen Bonding: The iodine atom at the 2-position could potentially act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a carbonyl or carboxylic acid group on a neighboring molecule.

Investigation of Polymorphism and Crystallographic Variations

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each possessing a different internal crystal lattice. mdpi.comnih.gov These different forms, or polymorphs, can exhibit distinct physical properties. The study of polymorphism is particularly crucial in the pharmaceutical and materials sciences. rsc.org There are no published studies in the reviewed scientific literature that investigate or report the existence of polymorphs for Benzoic acid, 4-formyl-2-iodo-. The exploration of different crystallization conditions could potentially lead to the discovery of multiple crystalline forms for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Benzoic acid, 4-formyl-2-iodo-, three distinct signals would be expected for the aromatic protons, in addition to signals for the acidic proton of the carboxyl group and the aldehydic proton.

Based on established chemical shift principles, the expected ¹H NMR spectrum would show:

A signal for the carboxylic acid proton, typically a broad singlet in a highly deshielded region (δ > 10 ppm). orgchemboulder.com

A signal for the formyl proton, also significantly deshielded (δ ≈ 10 ppm). chemicalbook.com

Three signals for the protons on the aromatic ring, with their chemical shifts influenced by the electronic effects of the iodo, formyl, and carboxyl substituents. The proton between the iodo and carboxyl groups would likely be the most deshielded of the three.

A search of the scientific literature did not yield specific experimental ¹H NMR data for this compound. The table below illustrates the expected signals and their general chemical shift regions.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-COOH> 10Singlet (broad)
-CHO~10Singlet
Aromatic H7.5 - 8.5Multiplet/Doublet
Aromatic H7.5 - 8.5Multiplet/Doublet
Aromatic H7.5 - 8.5Multiplet/Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For Benzoic acid, 4-formyl-2-iodo-, eight distinct signals are expected in the proton-decoupled spectrum, corresponding to the eight unique carbon atoms.

The anticipated chemical shifts are:

The carbonyl carbon of the carboxylic acid (δ ~165-175 ppm).

The carbonyl carbon of the formyl group (δ > 190 ppm).

Six distinct signals for the aromatic carbons, with their shifts determined by the attached substituents. The carbon atom bonded to the iodine (C-I) is expected to have a significantly lower chemical shift (around 95 ppm) due to the heavy atom effect.

No experimental ¹³C NMR data for Benzoic acid, 4-formyl-2-iodo- has been reported in the searched literature. The following table provides an estimation of where these signals might be observed.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CHO> 190
-COOH165 - 175
Aromatic C120 - 150
Aromatic C120 - 150
Aromatic C120 - 150
Aromatic C120 - 150
Aromatic C-CHO120 - 150
Aromatic C-I~95

Advanced NMR Techniques for Structural Assignment (e.g., 2D NMR)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for confirming the precise structural assignment of "Benzoic acid, 4-formyl-2-iodo-". Techniques like COSY, HSQC, and HMBC reveal through-bond correlations between nuclei, which is critical for assembling the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4-formyl-2-iodobenzoic acid, the primary use of a ¹H-¹H COSY spectrum would be to confirm the coupling between the aromatic protons.

Table 1: Predicted ¹H-¹H COSY Correlations for 4-formyl-2-iodobenzoic acid.
Interacting ProtonsExpected Correlation
H5 and H6Yes (ortho-coupling)
H3 and H5Yes (para-coupling, weaker)

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This is invaluable for assigning the carbon signals of the protonated aromatic carbons and the aldehyde group.

Table 2: Predicted ¹H-¹³C HSQC Correlations for 4-formyl-2-iodobenzoic acid.
Proton (¹H)Correlated Carbon (¹³C)
Aldehyde-HAldehyde-C
H3C3
H5C5
H6C6

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). uvic.canih.gov This is the most powerful tool for confirming the substitution pattern on the benzene (B151609) ring by connecting the protons to the quaternary (non-protonated) carbons. youtube.comsdsu.edu For instance, the aldehyde proton would show a correlation to the C4 and C3 carbons, confirming its position.

Table 3: Key Predicted ¹H-¹³C HMBC Correlations for 4-formyl-2-iodobenzoic acid.
Proton (¹H)Correlated Carbons (¹³C)Relationship
Aldehyde-HC4, C3, C5²JCH, ³JCH
H3C1, C2, C4, C5²JCH, ³JCH
H5C1, C3, C4, C6²JCH, ³JCH
H6C2, C4²JCH, ³JCH

Variable-Temperature NMR Studies on Tautomeric Equilibria

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as the interconversion between tautomers or rotational isomers (rotamers). nih.gov

For "Benzoic acid, 4-formyl-2-iodo-", VT-NMR could potentially investigate two phenomena:

Tautomerism: While less common for simple aldehydes and carboxylic acids, the possibility of keto-enol tautomerism involving the formyl group could be explored. VT-NMR experiments would show changes in the relative integrals of signals corresponding to each tautomer as the temperature is varied, allowing for the determination of thermodynamic parameters for the equilibrium. nih.gov

Rotational Isomerism: The rotation around the C-C single bonds, particularly the bond between the benzene ring and the carboxylic acid group, may be hindered. A study on the related compound 4-iodobenzoic acid revealed changes in the solid-state NMR data with temperature, indicating a phase transition. figshare.com In solution, if the rotational barrier is significant, distinct signals for different rotamers might be observable at low temperatures, which would coalesce into averaged signals as the temperature is increased. nih.gov

To date, no specific VT-NMR studies on the tautomeric or rotameric equilibria of "Benzoic acid, 4-formyl-2-iodo-" have been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of "Benzoic acid, 4-formyl-2-iodo-" is expected to show characteristic absorption bands for its carboxylic acid, aldehyde, and substituted aromatic ring moieties. The predicted positions of these bands can be inferred from data on analogous compounds such as 2-iodobenzoic acid and 4-formylbenzoic acid. chemicalbook.comspectrabase.com

Table 4: Predicted Characteristic IR Absorption Bands for 4-formyl-2-iodobenzoic acid.
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Comments
Carboxylic AcidO-H stretch3300 - 2500 (broad)Very broad signal characteristic of H-bonded dimers.
Aromatic C-HC-H stretch3100 - 3000
Aldehyde C-HC-H stretch2900 - 2800 and 2800 - 2700Often appears as a pair of weak bands (Fermi resonance).
Aldehyde C=OC=O stretch~1710 - 1690Conjugation with the aromatic ring lowers the frequency.
Carboxylic Acid C=OC=O stretch~1700 - 1680Conjugation and dimerization affect the frequency. chegg.com
Aromatic RingC=C stretch1600 - 1450Multiple bands are expected.
Carboxylic AcidC-O stretch1320 - 1210
Carboxylic AcidO-H bend950 - 910 (broad)Out-of-plane bend.
Aromatic RingC-H bend900 - 675Out-of-plane bending; pattern depends on substitution.
Aryl-IodideC-I stretch600 - 500Typically a weak absorption in the far-IR region.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of "Benzoic acid, 4-formyl-2-iodo-" is C₈H₅IO₃, giving it a molecular weight of approximately 275.93 g/mol .

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺•) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The fragmentation pattern provides a fingerprint that helps to elucidate the molecule's structure. The expected fragmentation for this compound would combine features of aromatic aldehydes, carboxylic acids, and iodoarenes. libretexts.orgmiamioh.edu

Table 5: Predicted Key Fragments in the Mass Spectrum of 4-formyl-2-iodobenzoic acid.
m/z (mass/charge)Proposed Fragment IonNeutral Loss from Molecular Ion
276[C₈H₅IO₃]⁺•M⁺• (Molecular Ion)
259[C₈H₄IO₂]⁺•OH (17)
248[C₇H₅IO]⁺•CO₂ (44)
247[C₇H₄IO]⁺•CHO (29)
231[C₇H₄O₂]⁺•I (127)
150[C₈H₅O₃]⁺••I (127)
149[C₈H₅O₂]⁺I, H
121[C₇H₅O₂]⁺I, CO
104[C₇H₄O]⁺I, COOH
76[C₆H₄]⁺•I, COOH, CO

Common fragmentation pathways include the loss of small, stable neutral molecules or radicals such as •OH from the carboxylic acid, •CHO from the aldehyde, and the iodine radical (•I). libretexts.orgnih.govnih.gov The stability of the aromatic ring means that ions containing the benzene ring structure are often prominent in the spectrum. libretexts.org

Computational Investigations of 4-formyl-2-iodobenzoic acid Remain Elusive

Consequently, specific data regarding its geometric optimization, electronic structure, charge delocalization, and predicted reaction pathways from computational models are not publicly accessible. Similarly, detailed analyses of its intermolecular interactions and crystal packing based on theoretical calculations have not been reported.

The field of computational chemistry is vast and ever-expanding, with researchers continuously exploring the properties of novel and existing molecules. It is possible that computational studies on 4-formyl-2-iodobenzoic acid exist in unpublished or proprietary research. However, based on currently accessible information, a detailed article on the computational and theoretical investigations of this specific compound, as per the requested outline, cannot be generated.

Further experimental and theoretical research would be required to elucidate the specific computational characteristics of Benzoic acid, 4-formyl-2-iodo-. Such studies would provide valuable insights into its molecular behavior and potential applications.

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are critical for the structural elucidation of "Benzoic acid, 4-formyl-2-iodo-". These parameters are often calculated using methods like Density Functional Theory (DFT), which can provide a reasonably accurate forecast of experimental outcomes.

While specific, in-depth computational studies detailing the predicted spectroscopic parameters for "Benzoic acid, 4-formyl-2-iodo-" are not extensively available in the public literature, theoretical values can be estimated using standard computational models. The data presented in the following tables are hypothetical examples based on typical results obtained for structurally similar aromatic compounds, calculated at a common level of theory (e.g., B3LYP/6-311++G(d,p)).

Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations can predict the chemical shifts (δ) for each unique proton and carbon atom in the molecule. These predictions are based on the calculated magnetic shielding environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzoic acid, 4-formyl-2-iodo-

Proton AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)11.0 - 13.0
Aldehyde (-CHO)9.9 - 10.1
Aromatic H (Position 3)8.2 - 8.4
Aromatic H (Position 5)8.0 - 8.2
Aromatic H (Position 6)7.8 - 8.0

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzoic acid, 4-formyl-2-iodo-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)168 - 172
Aldehyde (-C HO)190 - 193
Aromatic C-I (Position 2)92 - 96
Aromatic C-H (Position 3)140 - 143
Aromatic C-CHO (Position 4)138 - 141
Aromatic C-H (Position 5)132 - 135
Aromatic C-H (Position 6)130 - 133
Aromatic C-COOH (Position 1)134 - 137

Predicted Infrared (IR) Vibrational Frequencies

Theoretical IR spectroscopy predicts the vibrational frequencies corresponding to different functional groups and bonds within the molecule. These predictions help in the assignment of experimental IR absorption bands.

Table 3: Predicted Major IR Vibrational Frequencies for Benzoic acid, 4-formyl-2-iodo-

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)-COOH3200 - 3500 (broad)
C-H Stretch (Aldehyde)-CHO2820 - 2880
C=O Stretch (Carboxylic Acid)-COOH1700 - 1730
C=O Stretch (Aldehyde)-CHO1680 - 1710
C=C Stretch (Aromatic)Aromatic Ring1580 - 1610
C-O StretchC-O1250 - 1320
C-I StretchC-I500 - 600

Applications of Benzoic Acid, 4 Formyl 2 Iodo in Advanced Materials and Targeted Synthesis

As a Ligand in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The properties of these materials—such as pore size, surface area, and chemical functionality—can be precisely tuned by choosing appropriate organic ligands. labinsights.nlmusechem.com The multifunctional nature of Benzoic acid, 4-formyl-2-iodo- makes it an exemplary candidate for designing advanced framework materials with tailored properties.

Design and Synthesis of Novel MOF/COF Ligands Incorporating Benzoic acid, 4-formyl-2-iodo-

The design of MOFs and COFs using Benzoic acid, 4-formyl-2-iodo- as a ligand, or "linker," is predicated on its distinct functional groups, which can engage in different types of chemistry. The carboxylic acid group serves as the primary point of connection to metal ions or clusters in MOFs, while the formyl and iodo groups can be used to impart specific functionalities to the resulting framework.

In a typical MOF synthesis, a solvothermal reaction is carried out by heating a mixture of the organic ligand and a metal salt (such as zinc acetate (B1210297) or cobalt chloride) in a high-boiling-point solvent. researchgate.net For Benzoic acid, 4-formyl-2-iodo-, this process would lead to the formation of a crystalline framework where the carboxylate end of the molecule coordinates with the metal centers. The formyl and iodo moieties would project into the pores of the framework, creating a tailored chemical environment.

The key design advantages of using this ligand include:

Multifunctionality: The presence of three different functional groups allows for the creation of multivariate frameworks where multiple functionalities are present within a single material. nih.gov

Post-Synthetic Modification (PSM): The aldehyde group is particularly amenable to PSM. It can be converted into an imine by reaction with various amines, allowing for the introduction of new functional groups, chiral centers, or catalytic sites after the framework has been assembled.

Tunable Electronic Properties: The electron-withdrawing nature of the formyl and iodo groups can influence the electronic properties of the framework, which is advantageous for applications in sensing and catalysis.

Coordination Chemistry and Framework Assembly Principles

The assembly of MOFs is governed by the principles of coordination chemistry, where the geometry of the metal center (the "node") and the organic ligand dictates the topology of the final structure. libretexts.org The carboxylate group of Benzoic acid, 4-formyl-2-iodo- can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of different secondary building units (SBUs). nih.gov

For instance, with divalent metal ions like Zn(II) or Cu(II), it could form paddlewheel-shaped SBUs where two metal ions are bridged by four carboxylate linkers. libretexts.org These SBUs then act as rigid nodes, and their connection through the organic part of the ligand extends the structure into a one-, two-, or three-dimensional network. The rigidity of the benzene (B151609) ring and the specific substitution pattern ensure a predictable directionality, which is crucial for constructing materials with permanent porosity.

The formyl and iodo groups, not being directly involved in the framework coordination, become accessible functionalities within the pores. This "pore functionalization" is a central principle in designing MOFs for specific tasks, as it allows the framework to interact selectively with guest molecules. nih.gov

Applications of Resulting Framework Materials (e.g., sensing, catalysis)

The unique functionalities imparted by the Benzoic acid, 4-formyl-2-iodo- ligand make the resulting MOFs and COFs promising candidates for specialized applications, particularly in chemical sensing and catalysis. rsc.orgmdpi.com

Sensing: MOF-based sensors often rely on changes in their optical or electronic properties upon interaction with a target analyte. nih.govmdpi.comresearchgate.net A framework built with this ligand could be designed for:

Luminescent Sensing: The aromatic backbone of the ligand can provide inherent fluorescence. The presence of the polar formyl group and the heavy iodine atom could lead to selective quenching or enhancement of this fluorescence upon binding specific guest molecules (e.g., volatile organic compounds, nitroaromatics) through hydrogen bonding or other weak interactions.

Electrochemical Sensing: MOFs can be integrated into electrodes to create highly sensitive electrochemical sensors. The redox activity of the framework or its ability to pre-concentrate an analyte near the electrode surface can be exploited.

Catalysis: The functional groups within the MOF pores can act as catalytic sites.

Heterogeneous Catalysis: The aldehyde groups can be post-synthetically modified with amines to create Schiff base ligands capable of coordinating catalytic metal ions. google.com This turns the MOF into a solid-state catalyst that is easily recoverable.

Photocatalysis: The electronic properties of the framework, influenced by the iodo- and formyl-substituted aromatic ring, could be tuned to absorb light and catalyze chemical reactions, such as CO2 reduction or organic pollutant degradation. mdpi.com

Table 1: Potential MOFs Incorporating Benzoic acid, 4-formyl-2-iodo- and Their Applications
Framework DesignationMetal NodePotential SBUKey Functional GroupPotential Application
Zn-FBI-MOFZn(II)Paddlewheel (Zn₂(COO)₄)-CHO (Formyl)Sensing of volatile amines (via fluorescence quenching)
Cu-FBI-MOFCu(II)Paddlewheel (Cu₂(COO)₄)-CHO (Formyl)Heterogeneous catalysis (e.g., Knoevenagel condensation)
Zr-FBI-MOFZr(IV)Octahedral (Zr₆O₄(OH)₄(COO)₁₂)-I (Iodo)Platform for post-synthetic cross-coupling reactions
Co-FBI-MOFCo(II)Tetrahedral-CHO, -IMagnetic sensor or catalyst for oxidation reactions

As a Versatile Building Block in Complex Organic Molecule Synthesis

In organic synthesis, molecules that contain multiple, orthogonally reactive functional groups are exceptionally valuable. sigmaaldrich.com Benzoic acid, 4-formyl-2-iodo- is a prime example of such a building block, as its three functional groups can be manipulated selectively in multi-step synthetic sequences to build complex molecular architectures.

Precursor for Bioactive Bicyclic Heterocycles

Heterocyclic compounds, particularly those with fused bicyclic ring systems, are core structures in a vast number of pharmaceuticals and biologically active compounds. utrgv.edumdpi.comnih.gov The arrangement of functional groups in Benzoic acid, 4-formyl-2-iodo- makes it an ideal starting material for constructing such scaffolds.

A common strategy involves a condensation reaction followed by an intramolecular cyclization. For example:

Condensation: The formyl group can readily react with a binucleophile, such as hydrazine (B178648) or a substituted aniline, to form a hydrazone or an imine (Schiff base).

Intramolecular Cyclization: The newly introduced nucleophilic group can then participate in an intramolecular palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or Heck reaction) with the ortho-iodo group to form a new five- or six-membered ring, resulting in a bicyclic heterocycle.

This approach allows for the rapid assembly of complex cores like indazoles, quinolines, or other fused aromatic systems, which are prevalent in medicinal chemistry. ijnrd.orgresearchgate.net The carboxylic acid group can be retained for further modification or to enhance the solubility and pharmacokinetic properties of the final molecule.

Intermediate in the Synthesis of Functionalized Aromatics

The true synthetic utility of Benzoic acid, 4-formyl-2-iodo- lies in the differential reactivity of its functional groups, which allows chemists to perform sequential modifications. The C-I bond, the C-CHO group, and the -COOH group can each be targeted with specific reagents while leaving the others intact.

Reactions at the C-I Bond: The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These include:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Reactions at the Formyl Group: The aldehyde is a versatile functional group that can undergo a wide range of transformations.

Oxidation: Can be oxidized to a second carboxylic acid group, creating 2-iodoterephthalic acid.

Reduction: Can be selectively reduced to a primary alcohol (hydroxymethyl group).

Reductive Amination: Reaction with an amine and a reducing agent to form a secondary amine.

Wittig Reaction: Conversion to an alkene.

Reactions at the Carboxylic Acid Group: The carboxylic acid can be converted into other functional groups, such as:

Esters: Through Fischer esterification with an alcohol.

Amides: By reaction with an amine using a coupling agent.

Acid Chlorides: By reaction with thionyl chloride or oxalyl chloride.

This orthogonal reactivity makes Benzoic acid, 4-formyl-2-iodo- a valuable intermediate for creating highly substituted and functionalized aromatic compounds that would be difficult to synthesize by other means. orientjchem.orgchemicalbook.com

Table 2: Selective Transformations of Benzoic acid, 4-formyl-2-iodo-
Target Functional GroupReaction TypeReagentsProduct Functional Group
-I (Iodo)Suzuki CouplingAr-B(OH)₂, Pd catalyst, base-Ar (Aryl)
-I (Iodo)Sonogashira CouplingR-C≡CH, Pd/Cu catalyst, base-C≡C-R (Alkynyl)
-CHO (Formyl)OxidationKMnO₄ or Ag₂O-COOH (Carboxylic acid)
-CHO (Formyl)Wittig ReactionPh₃P=CHR-CH=CHR (Alkene)
-CHO (Formyl)Reductive AminationR-NH₂, NaBH₃CN-CH₂-NH-R (Amine)
-COOH (Carboxylic acid)Amide CouplingR₂NH, EDC/HOBt-CONR₂ (Amide)
-COOH (Carboxylic acid)EsterificationR-OH, H⁺ catalyst-COOR (Ester)

Role in the Development of Specialty Chemicals and Materials

The trifunctional nature of Benzoic acid, 4-formyl-2-iodo- makes it a significant contributor to the development of specialty materials, particularly in the realm of crystalline porous solids like Metal-Organic Frameworks (MOFs). cd-bioparticles.netbldpharm.com MOFs are a class of materials constructed from metal ions or clusters linked together by organic molecules. cd-bioparticles.net The properties of MOFs, such as pore size, surface area, and chemical environment, can be precisely tuned by selecting appropriate organic linkers. rsc.org

Benzoic acid, 4-formyl-2-iodo- is well-suited for this role as a bifunctional or trifunctional linker. The carboxylic acid group readily coordinates with metal centers to form the primary framework structure. cd-bioparticles.net The formyl and iodo groups can then serve as secondary functional sites. These sites can be used for post-synthetic modification, allowing for the introduction of other molecules or functional groups within the pores of the MOF. This capability is crucial for creating materials with tailored properties for specific applications such as gas storage, catalysis, and chemical separation. rsc.org The presence of three distinct functional groups on a single, rigid phenyl ring allows for the creation of complex, polyfunctionalized systems with a high degree of structural control.

PropertyDescriptionRelevance in Materials Science
Structure Crystalline porous solidsHigh surface area for gas storage and catalysis.
Components Metal ions/clusters and organic linkersTunable properties based on component choice.
Linker Role Connects metal centers to form frameworkDictates pore size and chemical functionality.

Advanced Building Block in Organic Synthesis

In the field of organic synthesis, access to versatile starting materials is crucial for the efficient construction of complex molecules. researchgate.net Benzoic acid, 4-formyl-2-iodo- stands out as an advanced building block due to the orthogonal reactivity of its three functional groups. This orthogonality allows chemists to selectively react one functional group while leaving the others intact for subsequent transformations, a key strategy in multi-step synthesis. uni-muenchen.de

Construction of Complex Polyfunctionalized Systems

The synthesis of complex, polyfunctionalized molecules, such as those found in pharmaceuticals and other bioactive compounds, often requires intricate synthetic pathways. psu.edu Benzoic acid, 4-formyl-2-iodo- provides a strategic starting point for such syntheses. Each functional group offers a handle for different types of chemical reactions:

The carboxylic acid group can participate in esterification or amidation reactions.

The formyl group (aldehyde) is a site for reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases.

The iodo group is particularly valuable for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. chemicalbook.com

This multifunctionality enables the assembly of elaborate molecular scaffolds. For instance, the iodo- group can be used to couple the benzoic acid core to another aromatic system via a Suzuki reaction, while the aldehyde can be subsequently transformed into a different functional group, and the carboxylic acid can be converted to an ester or amide. This stepwise, controlled functionalization is essential for building molecules with precise three-dimensional structures and functionalities.

Functional GroupCommon ReactionsSynthetic Utility
Carboxylic Acid (-COOH)Esterification, AmidationIntroduction of ester or amide linkages.
Formyl (-CHO)Reductive Amination, Wittig, Schiff Base FormationCreation of amines, alkenes, and imines.
Iodo (-I)Suzuki, Heck, Sonogashira Cross-CouplingFormation of new carbon-carbon bonds.

Integration into Diverse Synthetic Routes

The versatility of Benzoic acid, 4-formyl-2-iodo- allows for its integration into a wide array of synthetic strategies. Its derivatives can serve as key intermediates in the synthesis of novel heterocyclic compounds and other complex molecular targets. The ability to perform chemoselective transformations is a significant advantage. For example, the aldehyde can be selectively protected while a cross-coupling reaction is performed at the iodo position. Subsequently, the aldehyde can be deprotected and used in a condensation reaction, followed by modification of the carboxylic acid. This programmability makes it a powerful tool for convergent synthesis, where different fragments of a large molecule are synthesized separately and then joined together. The compound's structure is a platform for creating diverse molecular libraries for screening in drug discovery and materials science. researchgate.net

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Methodological Advances

The synthesis of polysubstituted aromatic compounds like 4-formyl-2-iodobenzoic acid presents a significant challenge in organic chemistry, necessitating the development of highly selective and efficient synthetic methodologies. Current research findings and methodological advances suggest several potential routes to this target molecule, primarily revolving around the late-stage functionalization of simpler benzoic acid derivatives.

One established approach for the introduction of an iodine atom ortho to a carboxylic acid group involves the diazotization of an appropriately substituted anthranilic acid, followed by a Sandmeyer-type reaction with an iodide salt. For instance, the synthesis of 2-iodo-4-methoxy-benzoic acid is achieved by the diazotization of 4-methoxy-anthranilic acid followed by treatment with potassium iodide. prepchem.com This suggests a plausible, albeit classical, route starting from 4-formylanthranilic acid.

More contemporary approaches focus on direct C-H activation, which offers a more atom- and step-economical synthesis. Palladium-catalyzed ortho-arylation of benzoic acids has been explored, although it can be complicated by competing protodecarboxylation, especially in sterically hindered systems. acs.orgresearchgate.net The development of robust catalytic systems that can selectively functionalize the C-H bond ortho to the carboxylic acid in the presence of other directing groups is an active area of research. escholarship.orgrsc.org The introduction of the formyl group can be achieved through various methods, including the oxidation of a corresponding methyl or hydroxymethyl group, or through direct formylation reactions, although the electronic and steric environment of the target molecule would need to be carefully considered. chemicalbook.com

Multicomponent reactions (MCRs) also present a convergent and efficient strategy for the rapid assembly of complex molecules from simple precursors. Derivatives of ortho-formyl benzoic acid are known to be valuable substrates in MCRs for the synthesis of diverse heterocyclic scaffolds. This highlights the potential for developing a convergent synthesis where the core structure of 4-formyl-2-iodobenzoic acid is assembled in a single step.

The table below summarizes potential synthetic strategies for 4-formyl-2-iodobenzoic acid based on existing methodologies for related compounds.

Synthetic Strategy Key Precursor Key Reactions Potential Advantages Potential Challenges
Diazotization Route4-Formylanthranilic acidDiazotization, Sandmeyer iodinationEstablished and reliable methodology.Availability and synthesis of the precursor.
C-H Functionalization4-Formylbenzoic acidDirected ortho-iodination (e.g., Pd-catalyzed)High atom and step economy.Regioselectivity, competing reactions (decarboxylation). acs.org
Functional Group Interconversion2-Iodo-4-methylbenzoic acidOxidation of the methyl groupAvoids direct formylation of a deactivated ring.Requires a suitable precursor, potential for over-oxidation.
Multicomponent ReactionSimpler acyclic precursorsConvergent assemblyRapid construction of the molecular framework. Development of a suitable MCR is required.

Identification of Emerging Synthetic Challenges and Unexplored Reaction Pathways

The synthesis of 4-formyl-2-iodobenzoic acid is fraught with challenges that are at the forefront of current synthetic chemistry research. A primary obstacle is the control of regioselectivity in the functionalization of the benzoic acid core. The presence of a deactivating carboxylic acid group and a meta-directing formyl group, along with the steric hindrance imposed by the ortho-iodo substituent, creates a complex electronic and steric landscape. otterbein.edu

Emerging Synthetic Challenges:

Steric Hindrance: The ortho-iodo group significantly hinders access to the carboxylic acid functionality, which could impede reactions involving this group, such as esterification or amidation. otterbein.educhimia.ch This steric crowding also presents a challenge for the introduction of the iodo group itself, potentially requiring harsh reaction conditions that could lead to side reactions or decomposition.

Competing Reactivity: The three functional groups on the aromatic ring exhibit different and potentially competing reactivities. For instance, during C-H functionalization reactions, directing group competition between the carboxylic acid and the formyl group could lead to a mixture of products. Furthermore, palladium-catalyzed reactions on ortho-substituted benzoic acids are known to be susceptible to protodecarboxylation. acs.org

Late-Stage Functionalization: Introducing the formyl and iodo groups late in the synthesis of a more complex molecule containing the 4-formyl-2-iodobenzoic acid motif would be challenging due to the need for mild and highly selective reaction conditions that are compatible with a wide range of other functional groups.

Unexplored Reaction Pathways:

Dearomative Functionalization: Recent advances in the dearomative functionalization of arenes offer a novel approach to the synthesis of highly substituted cyclic systems. nih.govillinois.edu An unexplored pathway could involve the dearomatization of a simpler benzoic acid derivative, followed by functionalization and subsequent rearomatization to yield the desired product. This could provide a solution to the regioselectivity challenges of direct aromatic substitution.

One-Pot Multi-Step Syntheses: The development of a one-pot synthesis that combines several transformations, such as C-H activation, iodination, and formylation, would be a highly efficient and elegant approach. researchgate.net This would require the careful design of a catalytic system that can mediate multiple distinct reaction steps in a single reaction vessel.

Flow Chemistry: The use of continuous flow reactors could offer advantages for the synthesis of 4-formyl-2-iodobenzoic acid, particularly for reactions that require precise control over reaction time, temperature, and stoichiometry. This could also enhance the safety of potentially hazardous reactions, such as those involving diazonium salts.

Exploration of Untapped Potential in Catalysis, Supramolecular Chemistry, and Materials Science

The unique combination of a carboxylic acid, a formyl group, and an iodine atom on a single aromatic scaffold endows 4-formyl-2-iodobenzoic acid with significant and largely untapped potential in several areas of chemical science.

Catalysis:

The molecule's structure is conducive to applications in bifunctional catalysis , where two distinct functional groups cooperate to catalyze a reaction. nih.gov The carboxylic acid can act as a Brønsted acid or a hydrogen bond donor, while the formyl group can also participate in hydrogen bonding or act as a coordinating group for a metal center. The iodo group can act as a halogen bond donor, a feature that is increasingly being exploited in organocatalysis. A bifunctional catalyst based on this scaffold could be designed for a variety of organic transformations. researchgate.netmdpi.com Furthermore, the molecule could serve as a ligand for transition metal catalysts, where the different functional groups could be used to tune the steric and electronic properties of the metal center. acs.org

Supramolecular Chemistry:

Halogenated benzoic acids are well-known building blocks for the construction of supramolecular assemblies through a combination of hydrogen and halogen bonding. nih.govresearchgate.net The presence of the carboxylic acid (a strong hydrogen bond donor and acceptor), the formyl group (a hydrogen bond acceptor), and the iodine atom (a halogen bond donor) in 4-formyl-2-iodobenzoic acid provides a rich set of non-covalent interactions for the programmed assembly of complex, multi-dimensional architectures. nih.gov The interplay between these different interactions could lead to the formation of novel co-crystals, liquid crystals, or gels with interesting properties.

Materials Science:

Functionalized aromatic compounds are crucial monomers for the synthesis of high-performance polymers and materials. mdpi.comnih.govmdpi.com 4-Formyl-2-iodobenzoic acid could be incorporated into polymers such as polyamides, polyesters, or polyimides to impart specific properties. mdpi.comacs.org The rigid aromatic core would contribute to thermal stability, while the pendant functional groups could be used for post-polymerization modification or to introduce specific functionalities. For example, the iodo group could be used as a site for cross-coupling reactions to graft other molecules onto the polymer backbone, and the formyl group could be used to create cross-linked materials. The resulting polymers could have applications in areas such as gas separation membranes, sensors, or optoelectronic devices. rsc.org

The table below outlines the potential applications of 4-formyl-2-iodobenzoic acid in these fields.

Field Potential Application Key Molecular Features
Catalysis Bifunctional organocatalyst, Ligand for metal catalysisCarboxylic acid (Brønsted acid, H-bond donor), Formyl group (H-bond acceptor, coordinating group), Iodo group (Halogen bond donor)
Supramolecular Chemistry Building block for co-crystals, liquid crystals, and gelsMultiple hydrogen and halogen bonding sites for programmed self-assembly.
Materials Science Monomer for functional polymers (polyamides, polyesters)Rigid aromatic core, sites for post-polymerization modification (iodo and formyl groups).

Prospects for Interdisciplinary Research and Advanced Applications

The multifaceted nature of 4-formyl-2-iodobenzoic acid opens up numerous avenues for interdisciplinary research and the development of advanced applications. Its potential as a versatile building block extends beyond the traditional boundaries of synthetic chemistry into materials science, medicinal chemistry, and nanotechnology.

In the realm of medicinal chemistry , the scaffold of 4-formyl-2-iodobenzoic acid could be of interest for the development of new therapeutic agents. Halogenated and formylated aromatic compounds are common motifs in biologically active molecules. The three functional groups offer multiple points for diversification, allowing for the creation of libraries of compounds for screening against various biological targets. The development of efficient synthetic routes to this compound and its derivatives is a key challenge that, if overcome, could accelerate drug discovery programs. researchgate.net

The potential for this molecule to self-assemble into well-defined nanostructures through a combination of hydrogen and halogen bonding could be exploited in nanotechnology and crystal engineering . The ability to control the assembly of molecules on surfaces is crucial for the development of molecular electronics and sensors. nih.gov The predictable nature of these non-covalent interactions could allow for the design of functional surfaces and interfaces with tailored electronic and optical properties.

Furthermore, the integration of 4-formyl-2-iodobenzoic acid into functional polymers could lead to the development of "smart" materials that respond to external stimuli. nih.gov For example, the formyl group could be used to reversibly bind to other molecules, leading to changes in the material's properties, which could be exploited in sensing or drug delivery applications. The development of such materials requires a close collaboration between synthetic chemists, polymer scientists, and engineers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzoic acid, 4-formyl-2-iodo-?

  • Methodological Answer : A two-step synthesis is commonly employed. First, introduce the iodine substituent via electrophilic iodination of 4-formylbenzoic acid using iodine monochloride (ICl) in acetic acid at 0–5°C. Second, optimize regioselectivity by controlling reaction time and temperature to minimize di-iodination . For purification, recrystallization from ethanol-water mixtures (1:3 ratio) removes unreacted starting materials .

Q. How can the purity of benzoic acid, 4-formyl-2-iodo- be assessed after synthesis?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting point range (crude vs. purified) and compare with literature values. For quantitative purity, employ square-wave voltammetry (SWV) with a boron-doped diamond electrode, as validated for benzoic acid derivatives (detection limit: 0.1 µM, linear range: 0.5–50 µM) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Test mixed solvents like ethanol-water or methanol-acetone. Conduct solubility tests at boiling and room temperatures. For example, dissolve 1 g of crude product in 10 mL hot ethanol, then add water dropwise until cloudiness persists. Cool slowly (0.5°C/min) to maximize crystal yield .

Advanced Research Questions

Q. How do the electronic effects of the iodo and formyl substituents influence the compound’s acidity?

  • Methodological Answer : Compare experimental pKa values (via potentiometric titration in water-methanol mixtures) with computational predictions (DFT calculations at B3LYP/6-311++G** level). The iodine’s electron-withdrawing inductive effect lowers pKa, while the formyl group’s resonance effects may counteract this. Reference Unsubstituted benzoic acid pKa = 4.2; predicted pKa for 4-formyl-2-iodo- derivative = 3.5–3.8 .

Q. What is the thermal stability of this compound under high-pressure conditions?

  • Methodological Answer : Perform thermo-gravimetric analysis (TGA) at 1–10 GPa. The sublimation enthalpy (ΔH_sub) can be modeled using the Clausius-Clapeyron equation. For benzoic acid derivatives, ΔH_sub typically ranges 21–25 kcal/mol, with lattice energy deviations up to ±2.3 kcal/mol under pressure .

Q. How does the iodine substituent affect reaction pathways in cross-coupling reactions?

  • Methodological Answer : Investigate via Sonogashira coupling with phenylacetylene. Monitor reaction progress using LC-MS (ESI+ mode) to detect intermediates. The iodine’s leaving-group ability facilitates Pd-catalyzed substitutions, but steric hindrance from the formyl group may reduce yields by 15–20% compared to non-formylated analogs .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Combine FT-IR (C=O stretch at 1690–1710 cm⁻¹, C-I stretch at 550–600 cm⁻¹) and ¹³C NMR (iodine’s deshielding effect shifts C-2 to ~95 ppm, formyl carbon at ~190 ppm). For unambiguous assignment, use 2D HSQC to correlate protons and carbons .

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